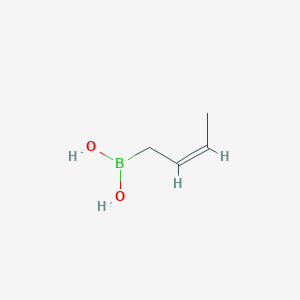
(Z)-But-2-en-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-But-2-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-But-2-en-1-ylboronic acid typically involves the hydroboration of butadiene followed by oxidation. The hydroboration step introduces the boron atom into the molecule, and the subsequent oxidation converts the borane intermediate into the boronic acid. The reaction conditions often require a catalyst such as palladium and are carried out under an inert atmosphere to prevent oxidation of the boron compound .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. These methods often involve the use of specialized reactors and catalysts to ensure the efficient conversion of starting materials to the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (Z)-But-2-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid to the corresponding alcohol or aldehyde.
Reduction: Reduces the boronic acid to the corresponding alkane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium-catalyzed cross-coupling reactions with halides or triflates.
Major Products: The major products formed from these reactions include alcohols, aldehydes, alkanes, and various substituted alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-But-2-en-1-ylboronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of high-value products .
Mechanism of Action
The mechanism by which (Z)-But-2-en-1-ylboronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate. This interaction effectively inhibits the enzyme’s activity by preventing the substrate from binding and undergoing catalysis .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Compared to other boronic acids, (Z)-But-2-en-1-ylboronic acid is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This configuration can be particularly advantageous in asymmetric synthesis and in the design of stereoselective reactions .
Properties
Molecular Formula |
C4H9BO2 |
|---|---|
Molecular Weight |
99.93 g/mol |
IUPAC Name |
[(Z)-but-2-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2- |
InChI Key |
IXSKGWZJVNAIOD-IHWYPQMZSA-N |
Isomeric SMILES |
B(C/C=C\C)(O)O |
Canonical SMILES |
B(CC=CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















